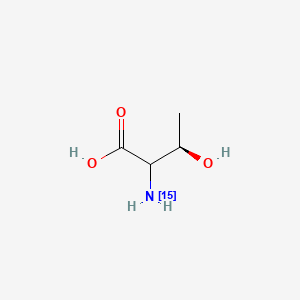

(3R)-2-(15N)azanyl-3-hydroxybutanoic acid

Description

(3R)-2-(15N)azanyl-3-hydroxybutanoic acid is a β-hydroxy-α-amino acid derivative featuring a stable 15N isotope label on the azanyl (amino) group and a hydroxyl group at the 3R-configuration. The stereochemistry (3R) and isotopic labeling distinguish it from canonical amino acids, offering unique physicochemical properties for studying enzyme specificity, nitrogen metabolism, and dynamic molecular imaging .

Properties

Molecular Formula |

C4H9NO3 |

|---|---|

Molecular Weight |

120.11 g/mol |

IUPAC Name |

(3R)-2-(15N)azanyl-3-hydroxybutanoic acid |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3?/m1/s1/i5+1 |

InChI Key |

AYFVYJQAPQTCCC-OTRLKVRSSA-N |

Isomeric SMILES |

C[C@H](C(C(=O)O)[15NH2])O |

Canonical SMILES |

CC(C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine-15N can be synthesized through isotopic labeling techniques. One common method involves the incorporation of nitrogen-15 into the amino acid during its biosynthesis in microorganisms. This process typically involves growing bacteria in a medium enriched with nitrogen-15 sources, such as ammonium chloride-15N or nitrate-15N .

Industrial Production Methods

Industrial production of L-Threonine-15N follows similar principles but on a larger scale. The microorganisms are cultivated in bioreactors with controlled conditions to optimize the yield of the labeled amino acid. The product is then purified through various chromatographic techniques to achieve high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Threonine-15N undergoes several types of chemical reactions, including:

Oxidation: L-Threonine can be oxidized to form various products, such as amino acids and keto acids.

Reduction: Reduction reactions can convert L-Threonine into other amino acids or derivatives.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Threonine can yield glycine and acetaldehyde, while reduction can produce serine .

Scientific Research Applications

(3R)-2-(15N)azanyl-3-hydroxybutanoic acid, commonly known as L-Threonine-15N, is a stable isotope-labeled compound of L-Threonine, where the nitrogen atom is replaced with the isotope nitrogen-15. It is a non-essential amino acid that is crucial in protein biosynthesis and is frequently used in scientific research, especially in nuclear magnetic resonance (NMR) studies, because of its isotopic labeling.

Scientific Research Applications

L-Threonine-15N has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry

- It is used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules.

- The dual labeling with nitrogen-15 and deuterium enhances analytical capabilities in nuclear magnetic resonance (NMR) studies, allowing researchers to observe metabolic pathways and protein interactions more effectively.

Biology

- It helps in tracing metabolic pathways and studying protein synthesis.

- A study utilizing L-Threonine-15N demonstrated its effectiveness in measuring protein synthesis rates in vitro. The fractional protein synthesis rates calculated from cells grown with varying concentrations of 15N labeled threonine showed rates between 44% and 76%.

- Research on broiler chickens revealed that L-[15N] threonine was effectively incorporated into various tissues at different growth stages, highlighting its importance in animal nutrition and growth performance.

Medicine

- It is used in metabolic studies to understand the role of threonine in various physiological processes.

Industry

- It is employed in the production of labeled compounds for research and development purposes.

L-Threonine-15N plays a crucial role in various biological processes, including protein synthesis, metabolic pathways, and cellular functions. As an amino acid, it is integral to the formation of proteins, contributing to their structure and function within cells. It also participates in metabolic pathways and various cellular functions.

Mechanism of Action

L-Threonine-15N functions similarly to its unlabeled counterpart. It is a precursor to amino acids like glycine and serine and plays a role in protein synthesis. It also acts as a lipotropic agent, helping to control fat build-up in the liver. The nitrogen-15 isotope does not alter the biochemical properties of L-Threonine but allows for detailed tracking and analysis in research studies .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Property | (3R)-2-(15N)azanyl-3-hydroxybutanoic acid | (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid |

|---|---|---|

| Molecular Formula | C₄H₈¹⁵NNO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | ~135.1 | 195.215 |

| Chiral Centers | 2 (3R configuration) | 2 (2R,3S configuration) |

| Functional Groups | α-amino, β-hydroxy | α-amino, β-hydroxy, phenyl |

| Key Applications | Metabolic tracing, hyperpolarized MRI | Structural biology, enzyme studies |

Isotopic Analogs: 15N-Labeled Amino Acids

(15N)3-Azidoalanine

This compound, hyperpolarized for MRI, shares the 15N label but differs in functionalization:

- Label Position: 15N is incorporated into an azide (-N₃) group (vs. the amino group in the target).

- Hyperpolarization Performance: Exhibits a signal enhancement of ~80,000-fold and a T₁ relaxation time of 6.8 minutes. The target compound’s amino group may offer longer T₁ due to reduced quadrupolar relaxation, though this depends on molecular acidity and steric environment .

- Acidity Effects : Signal enhancement in azidoalanine is pH-sensitive; the target’s carboxyl and hydroxyl groups may introduce distinct acidity-dependent behavior .

δ15N in Amino Acids

Bulk δ15N analysis of amino acids (e.g., in gull trophic studies) measures nitrogen isotopic enrichment to infer dietary sources. In contrast, the target’s site-specific 15N labeling enables precise tracking of amino acid metabolism or synthetic pathways .

Table 2: Isotopic and Functional Comparison

| Property | This compound | (15N)3-Azidoalanine | δ15N in Bulk Amino Acids |

|---|---|---|---|

| 15N Position | Azanyl group | Azide group | Variable (e.g., amino, amide) |

| Key Techniques | Hyperpolarized MRI, metabolic NMR | Hyperpolarized MRI | Bulk isotope ratio mass spec |

| Signal Enhancement (ε) | Not reported (hypothetically high) | 80,000-fold | N/A |

| T₁ Relaxation Time | Not reported (potentially >5 min) | 6.8 min | N/A |

Hyperpolarization Performance vs. Azido-Tagged Compounds

Compounds like (15N)3-azidotyrosine achieve higher signal enhancements (~142,000-fold) than azidoalanine, attributed to electronic effects and molecular rigidity. The target compound’s hydroxyl and carboxyl groups may reduce hyperpolarization efficiency compared to aromatic azides but could improve aqueous solubility and biocompatibility .

Biological Activity

(3R)-2-(15N)azanyl-3-hydroxybutanoic acid, also known as D-Allothreonine, is an amino acid derivative with significant biological activity. This compound is a stereoisomer of threonine, which plays a critical role in various biochemical processes. Understanding its biological activity is essential for applications in biochemistry, nutrition, and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C4H9NO3 |

| Molar Mass | 119.12 g/mol |

| Density | 1.3126 g/cm³ |

| Melting Point | 276°C (decomposes) |

| Solubility | Soluble in water |

| pKa | 2.19 (predicted) |

This compound exhibits several biological activities:

- Nutritional Role : As an amino acid, it is involved in protein synthesis and serves as a building block for various peptides and proteins.

- Metabolic Pathways : It participates in metabolic pathways that regulate energy production and cellular function.

- Neurotransmitter Precursor : It acts as a precursor for neurotransmitters, influencing neuronal signaling pathways.

Case Studies and Research Findings

- Nutritional Supplementation : Studies have shown that supplementation with D-Allothreonine can enhance muscle protein synthesis, making it beneficial for athletes and individuals undergoing physical rehabilitation .

- Antimicrobial Properties : Research indicates that D-Allothreonine derivatives exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in developing new antibiotics .

- Neuroprotective Effects : A study demonstrated that D-Allothreonine has neuroprotective effects in models of neurodegeneration, potentially through modulating glutamate signaling pathways .

Comparative Biological Activity

The following table compares the biological activities of this compound with other amino acids:

| Amino Acid | Role | Key Findings |

|---|---|---|

| D-Allothreonine | Nutritional, Neurotransmitter | Enhances protein synthesis; neuroprotective effects |

| L-Threonine | Nutritional | Essential amino acid; supports immune function |

| Glycine | Neurotransmitter | Inhibitory neurotransmitter; promotes sleep |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.